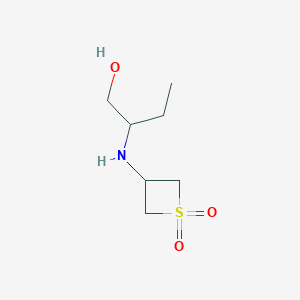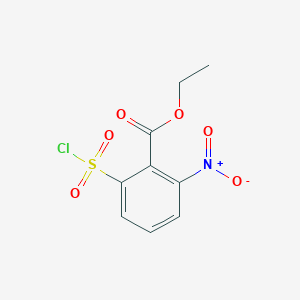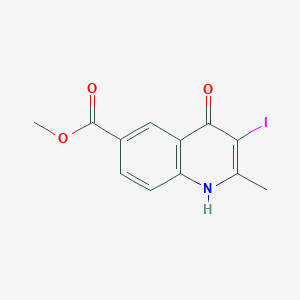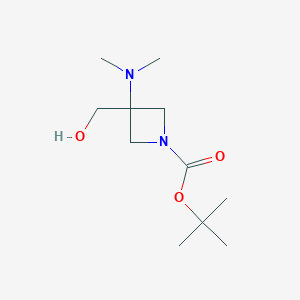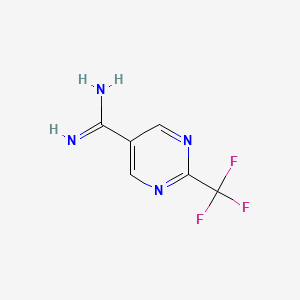
2-(Trifluoromethyl)pyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)pyrimidine-5-carboximidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with a carboximidamide functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under suitable conditions to form the carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Trifluoromethyl)pyrimidine-5-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of new chemical entities.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a probe to investigate enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups often exhibit enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation. It can also be employed in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The carboximidamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of the carboximidamide group.
2-(Trifluoromethyl)pyridine-5-carboximidamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-(Trifluoromethyl)pyrimidine-5-carboximidamide is unique due to the combination of the trifluoromethyl group and the carboximidamide functional group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H5F3N4 |
|---|---|
Molekulargewicht |
190.13 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)5-12-1-3(2-13-5)4(10)11/h1-2H,(H3,10,11) |
InChI-Schlüssel |
ULHYWOOUAZBTKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)


![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
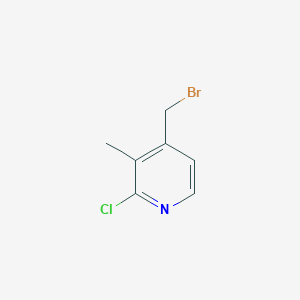
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)

